2-(1,5-Naphthyridin-2-yl)ethanol
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Overview
Description
2-(1,5-Naphthyridin-2-yl)ethanol is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their significant importance in medicinal chemistry due to their diverse biological activities. The structure of this compound consists of a naphthyridine ring fused with an ethanol group, making it a versatile compound for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-Naphthyridin-2-yl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-1,5-naphthyridine with ethanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Another method involves the reduction of 2-(1,5-Naphthyridin-2-yl)acetaldehyde using a reducing agent such as sodium borohydride. This reaction is usually performed in an alcoholic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic hydrogenation and other green chemistry approaches are often employed to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-(1,5-Naphthyridin-2-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form 2-(1,5-Naphthyridin-2-yl)acetaldehyde or 2-(1,5-Naphthyridin-2-yl)acetic acid.
Reduction: The naphthyridine ring can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation, while amines are used for amination reactions.
Major Products Formed
Oxidation: 2-(1,5-Naphthyridin-2-yl)acetaldehyde, 2-(1,5-Naphthyridin-2-yl)acetic acid.
Reduction: Dihydro-2-(1,5-Naphthyridin-2-yl)ethanol.
Substitution: 2-(1,5-Naphthyridin-2-yl)ethyl halides, 2-(1,5-Naphthyridin-2-yl)ethylamines.
Scientific Research Applications
2-(1,5-Naphthyridin-2-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug development and biochemical studies.
Medicine: Due to its biological activities, it is investigated for its potential therapeutic applications, including anticancer and antiviral properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1,5-Naphthyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The naphthyridine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The ethanol group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(1,5-Naphthyridin-4-yl)ethanol: Similar structure but with the ethanol group attached to the 4-position of the naphthyridine ring.
2-(1,8-Naphthyridin-2-yl)ethanol: Similar structure but with the naphthyridine ring in a different isomeric form.
2-(Quinolin-2-yl)ethanol: Similar structure but with a quinoline ring instead of a naphthyridine ring.
Uniqueness
2-(1,5-Naphthyridin-2-yl)ethanol is unique due to its specific arrangement of the naphthyridine ring and ethanol group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H10N2O |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-(1,5-naphthyridin-2-yl)ethanol |
InChI |
InChI=1S/C10H10N2O/c13-7-5-8-3-4-9-10(12-8)2-1-6-11-9/h1-4,6,13H,5,7H2 |
InChI Key |
YWZRBHVBDOSBPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CCO)N=C1 |
Origin of Product |
United States |
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